molecular formula C9H12ClNO B13321316 (R)-3-(2-Chlorophenyl)-beta-alaninol

(R)-3-(2-Chlorophenyl)-beta-alaninol

Cat. No.: B13321316
M. Wt: 185.65 g/mol
InChI Key: GEOBVXBWIQAFSR-SSDOTTSWSA-N
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Description

®-3-(2-Chlorophenyl)-beta-alaninol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chiral center, which imparts unique stereochemical properties that are crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Chlorophenyl)-beta-alaninol typically involves the enantioselective reduction of ketones or the use of chiral catalysts. One common method is the biotransformation of ketones using microbial systems such as Nocardia corallina, which can selectively reduce ketones to the corresponding alcohols under controlled pH and reaction conditions .

Industrial Production Methods

Industrial production of ®-3-(2-Chlorophenyl)-beta-alaninol often employs enzymatic processes due to their high selectivity and efficiency. These processes are designed to minimize by-products and waste, making them environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Chlorophenyl)-beta-alaninol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Further reduction to primary alcohols.

    Substitution: Halogenation or other nucleophilic substitutions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents such as thionyl chloride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce primary alcohols .

Scientific Research Applications

®-3-(2-Chlorophenyl)-beta-alaninol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-(2-Chlorophenyl)-beta-alaninol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(2-Chlorophenyl) oxirane
  • ®-2-Chloro-1-(2,4-dichlorophenyl) ethanol
  • ®-cetirizine

Uniqueness

®-3-(2-Chlorophenyl)-beta-alaninol is unique due to its specific chiral center and the resulting stereochemical properties. This uniqueness makes it particularly valuable in applications requiring high enantioselectivity, such as the synthesis of chiral pharmaceuticals .

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(2R)-3-amino-2-(2-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H12ClNO/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7,12H,5-6,11H2/t7-/m1/s1

InChI Key

GEOBVXBWIQAFSR-SSDOTTSWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CN)CO)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(CN)CO)Cl

Origin of Product

United States

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